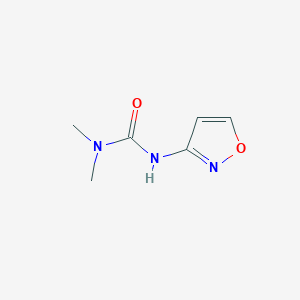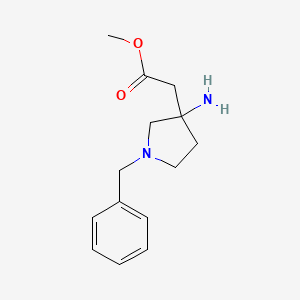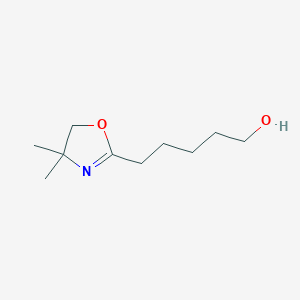![molecular formula C20H20N2O2 B12876471 2,2'-(3,3'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12876471.png)
2,2'-(3,3'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) is a complex organic compound characterized by its biphenyl structure with dimethyl and dihydrooxazole substituents
Méthodes De Préparation
The synthesis of 2,2’-(3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) typically involves the condensation of 3,3’-dimethyl-[1,1’-biphenyl]-2,2’-diyl with 4,5-dihydrooxazole under specific reaction conditions. The process may require catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize efficiency and scalability.
Analyse Des Réactions Chimiques
2,2’-(3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Applications De Recherche Scientifique
2,2’-(3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2,2’-(3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2’-(3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) include other biphenyl derivatives with different substituents. For example:
4,4’-Dimethylbiphenyl: This compound has similar structural features but lacks the dihydrooxazole groups, resulting in different chemical properties and applications.
2,2’-Bis(2-hydroxybenzylideneamino)-4,4’-dimethyl-1,1’-biphenyl:
The uniqueness of 2,2’-(3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) lies in its specific combination of biphenyl, dimethyl, and dihydrooxazole groups, which confer unique chemical and physical properties.
Propriétés
Formule moléculaire |
C20H20N2O2 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
2-[2-[2-(4,5-dihydro-1,3-oxazol-2-yl)-3-methylphenyl]-6-methylphenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H20N2O2/c1-13-5-3-7-15(17(13)19-21-9-11-23-19)16-8-4-6-14(2)18(16)20-22-10-12-24-20/h3-8H,9-12H2,1-2H3 |
Clé InChI |
DIBPOMLQPMXFIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C2=CC=CC(=C2C3=NCCO3)C)C4=NCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876415.png)



![4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol](/img/structure/B12876425.png)




![5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide](/img/structure/B12876446.png)
![2,3,6-trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12876453.png)

